4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one
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Overview
Description
The compound “4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one” is a complex organic molecule that contains several functional groups and rings, including a quinazolinone, an azetidine, and a piperazinone .
Molecular Structure Analysis
Azetidinones, like the one in this compound, are four-membered cyclic amides . They are part of the β-lactam family, which also includes many important antibiotics . The quinazolinone and piperazinone rings in the compound are also cyclic structures .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For instance, the azetidinone ring can undergo reactions at the carbonyl group or at the nitrogen .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-11-1-2-13-10(5-11)6-18-15(19-13)21-7-12(8-21)20-4-3-17-14(22)9-20/h1-2,5-6,12H,3-4,7-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMHXTUGWDJMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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